molecular formula C12H8F4N2O B2699538 3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline CAS No. 1920808-06-5

3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline

Cat. No.: B2699538
CAS No.: 1920808-06-5
M. Wt: 272.203
InChI Key: CDPRDBNBBRSETI-UHFFFAOYSA-N
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Description

3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, such as increased stability and reactivity, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents like trifluoromethyl bromide or trifluoromethyl boron fluoride under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized to ensure high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine oxides, while reduction can produce fluorinated pyridine amines. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances its binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2O/c13-8-2-1-3-9(17)11(8)19-10-5-4-7(6-18-10)12(14,15)16/h1-6H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPRDBNBBRSETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC2=NC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1920808-06-5
Record name 3-fluoro-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
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